

Spectroscopic Profile of 3,5-Dimethoxybenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 3,5-Dimethoxybenzaldehyde

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This technical guide provides a comprehensive overview of the spectroscopic data for **3,5-Dimethoxybenzaldehyde**, a key intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. The following sections detail its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for **3,5-Dimethoxybenzaldehyde** is $C_9H_{10}O_3$, with a molecular weight of 166.17 g/mol. [1][2][3] The following tables summarize the key spectroscopic data for this compound.

Table 1: 1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
9.86	Singlet	1H	Aldehyde (-CHO)
6.99	Doublet	2H	Aromatic (H-2, H-6)
6.72	Triplet	1H	Aromatic (H-4)
3.82	Singlet	6H	Methoxy (-OCH ₃)

Solvent: CDCl₃, Reference: TMS (Tetramethylsilane)

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
192.0	Aldehyde Carbonyl (C=O)
161.2	Aromatic (C-3, C-5)
138.5	Aromatic (C-1)
107.5	Aromatic (C-2, C-6)
106.8	Aromatic (C-4)
55.7	Methoxy (-OCH ₃)

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2900	Strong	C-H Stretch (aromatic and aliphatic)
~2850	Medium	C-H Stretch (aldehyde)
~1700	Strong	C=O Stretch (aldehyde)
~1600	Strong	C=C Stretch (aromatic ring)
~1200	Strong	C-O Stretch (ether)
~1050	Strong	C-O Stretch (ether)

Sample Preparation: KBr Pellet

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
166	100	[M] ⁺ (Molecular Ion)
165	95	[M-H] ⁺
137	30	[M-CHO] ⁺
109	20	[M-CHO-CO] ⁺
77	15	[C ₆ H ₅] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

- **3,5-Dimethoxybenzaldehyde**
- Deuterated chloroform (CDCl₃) with 0.03% TMS
- NMR tubes (5 mm)
- Pipettes and vials

Instrumentation:

- 400 MHz (or higher) NMR Spectrometer

Procedure:

- Sample Preparation: Weigh approximately 10-20 mg of **3,5-Dimethoxybenzaldehyde** and dissolve it in approximately 0.6 mL of CDCl_3 in a small vial.
- Sample Transfer: Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock onto the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity.
- ^1H NMR Acquisition:
 - Acquire the spectrum using a standard pulse sequence.
 - Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Switch the spectrometer to the ^{13}C channel.
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase the spectra and perform baseline correction.

- Calibrate the chemical shifts using the TMS signal (0 ppm) for ^1H NMR and the solvent signal (77.16 ppm for CDCl_3) for ^{13}C NMR.
- Integrate the peaks in the ^1H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

- **3,5-Dimethoxybenzaldehyde**
- Potassium bromide (KBr), IR grade, dried
- Agate mortar and pestle
- Pellet press

Instrumentation:

- FT-IR Spectrometer

Procedure:

- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of **3,5-Dimethoxybenzaldehyde** with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.[\[4\]](#)
 - Transfer the powder to a pellet die.
 - Apply pressure using a hydraulic press to form a transparent or semi-transparent pellet.[\[4\]](#)
- Background Spectrum: Place the KBr pellet holder (without the sample pellet) in the FT-IR spectrometer and acquire a background spectrum.
- Sample Spectrum: Place the sample pellet in the holder and acquire the sample spectrum.

- **Data Processing:** The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

- **3,5-Dimethoxybenzaldehyde**
- A suitable volatile solvent (e.g., methanol or dichloromethane)

Instrumentation:

- Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

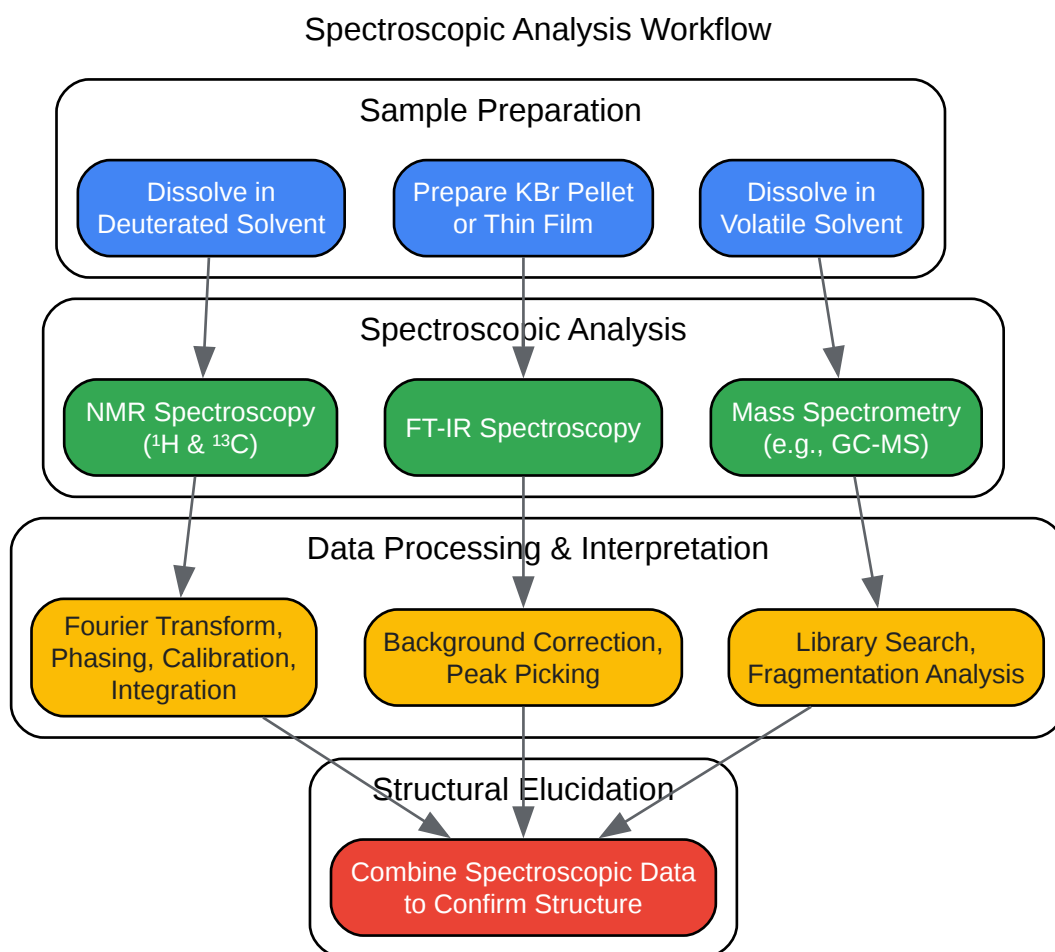
Procedure:

- **Sample Preparation:** Prepare a dilute solution of **3,5-Dimethoxybenzaldehyde** in a volatile solvent.
- **GC Separation (if required):**
 - Inject a small volume of the solution into the GC.
 - The compound will be separated from any impurities based on its retention time.
- **MS Analysis:**
 - The eluent from the GC is introduced into the ion source of the mass spectrometer.
 - The molecules are bombarded with a beam of high-energy electrons (typically 70 eV) causing ionization and fragmentation.^[5]
 - The resulting ions are separated by the mass analyzer according to their mass-to-charge ratio (m/z).

- The detector records the abundance of each ion.
- Data Processing: The mass spectrum is plotted as relative intensity versus m/z .

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3,5-Dimethoxybenzaldehyde**.



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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. 3,5-Dimethoxybenzaldehyde [webbook.nist.gov]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. nmr.ceitec.cz [nmr.ceitec.cz]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. 3,5-Dimethoxybenzaldehyde [webbook.nist.gov]
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